Gentiside B

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

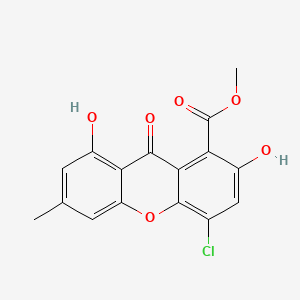

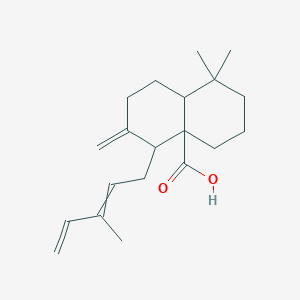

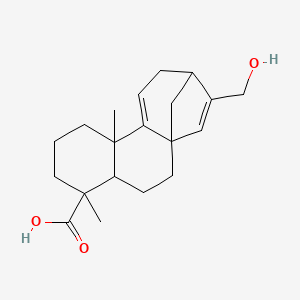

Gentiside B is a natural compound that can be isolated from the root and rhizome of Gentiana rigescens . It has been found to have neuritogenic activity, meaning it can induce neurite outgrowth . In addition, Gentiana has been reported to have hepatoprotective, anti-inflammatory, analgesic, antiproliferative, and antimicrobial effects .

Synthesis Analysis

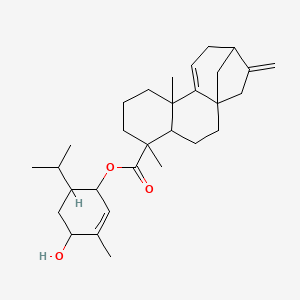

Based on the available literature, the synthesis of Gentiside B and its derivatives has been studied. For instance, Tetradecyl 2,3-dihydroxybenzoate (ABG-001) has been designed and synthesized as a lead compound to treat Alzheimer’s disease, based on structure-activity relationships of gentisides . The alkyl chain and ester linkage group of ABG-001 were modified, leading to the design and synthesis of several novel gentiside derivatives .Applications De Recherche Scientifique

Neurodegenerative Disorder Treatment : Gentisides, including Gentiside B, have potential therapeutic applications in treating neurodegenerative disorders. A study optimized the extraction of gentisides from Gentiana rigescens Franch. ex Hemsl., a plant known for its neuroprotective properties (Chu et al., 2015).

Neuritogenic Activity : Gentisides A and B, isolated from Gentiana rigescens Franch., demonstrated significant neuritogenic activity, promoting nerve growth in PC12 cells, suggesting their potential in nerve regeneration and treatment of neurological disorders (Gao, Li, & Qi, 2010).

Anti-inflammatory Properties : Gentiopicroside, a compound related to Gentiside B, showed anti-inflammatory effects in a mouse model of colitis, indicating potential for treating inflammatory bowel diseases (Niu et al., 2016).

Antiviral Effects : A study investigated the effects of genistein, a compound related to Gentiside B, on Herpes B virus. Genistein demonstrated antiviral activity and, when used with other antiviral treatments, reduced the effective dose of these drugs, indicating a potential role in antiviral therapy (Lecher, Diep, Krug, & Hilliard, 2019).

Antidiabetic Potential : Gentisic acid, another related compound, showed potential as an antidiabetic agent in in vitro and in silico studies. This research encourages further exploration of its effectiveness in diabetes management (Mechchate, Es-safi, Al kamaly, & Bousta, 2021).

Pharmacological Effects : Gentisic acid was also associated with various pharmacological effects, including anti-inflammatory, neuroprotective, and antioxidant activities, highlighting its potential in diverse therapeutic applications (Abedi, Razavi, & Hosseinzadeh, 2019).

Propriétés

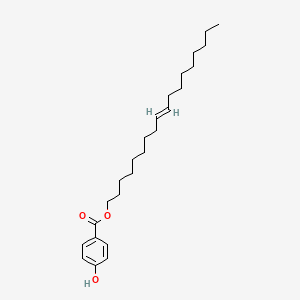

IUPAC Name |

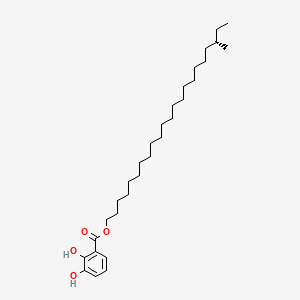

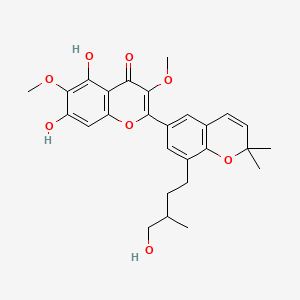

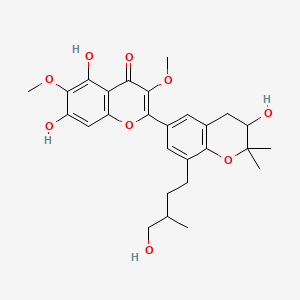

[(20S)-20-methyldocosyl] 2,3-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-3-26(2)22-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-25-34-30(33)27-23-21-24-28(31)29(27)32/h21,23-24,26,31-32H,3-20,22,25H2,1-2H3/t26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIEXPCXAWNKDMT-SANMLTNESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCCCCCCCCCCCCCCCCOC(=O)C1=C(C(=CC=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)

![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)

![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)